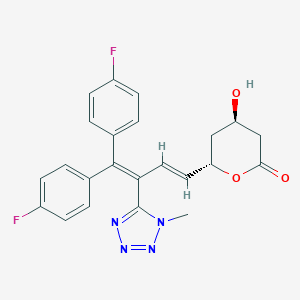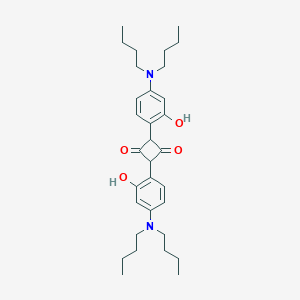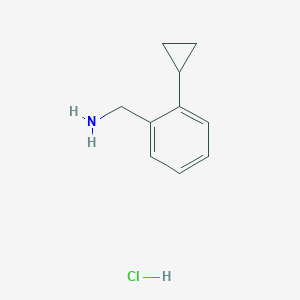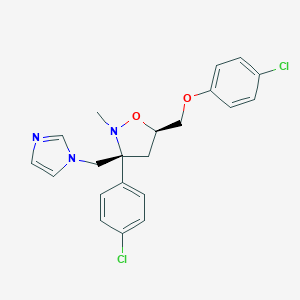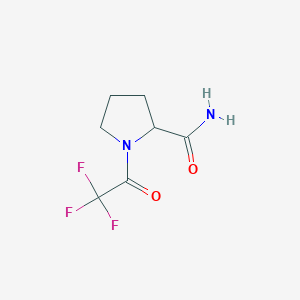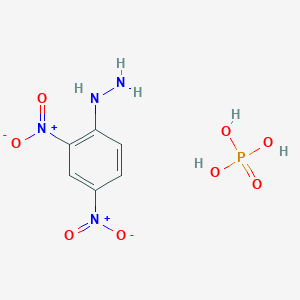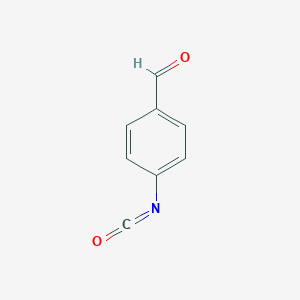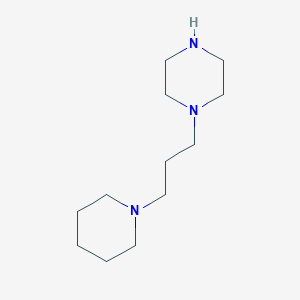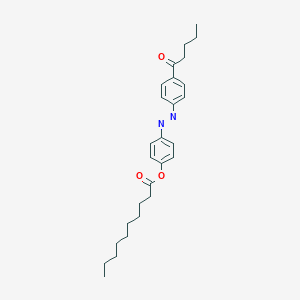
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene, also known as PDA, is a synthetic dye that belongs to the family of azobenzenes. It is widely used in scientific research due to its unique properties, including its ability to undergo photoisomerization under specific conditions.
Applications De Recherche Scientifique
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has a wide range of scientific research applications. One of its primary uses is as a photochromic material due to its ability to undergo photoisomerization. 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been used to create photoresponsive materials for various applications, including optical data storage, molecular switches, and sensors.
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has also been used in biological research as a fluorescent probe for protein conformational changes. The dye can be attached to specific amino acid residues in proteins, and changes in fluorescence can be used to monitor conformational changes in the protein.
Mécanisme D'action
The mechanism of action of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is based on its ability to undergo photoisomerization. When exposed to specific wavelengths of light, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can change its molecular structure, which can lead to changes in its physical and chemical properties. These changes can be used in various applications, including photoresponsive materials and fluorescent probes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle the dye with care and follow proper safety protocols when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its ability to undergo photoisomerization, which makes it a useful tool in various scientific research applications. However, one of the limitations of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its sensitivity to light and other environmental factors, which can affect its properties and performance.
Orientations Futures
There are several future directions for research involving 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene. One area of research is the development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene and other azobenzenes. Another area of research is the use of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene as a fluorescent probe for monitoring protein conformational changes in real-time. Additionally, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be used in the development of new sensors for detecting specific molecules or environmental conditions. Overall, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has the potential to be a valuable tool in various scientific research fields, and further research is needed to explore its full potential.
Méthodes De Synthèse
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be synthesized using a two-step reaction method. In the first step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is synthesized by reacting 4-nitrophenol with pentanoyl chloride and sodium hydroxide. In the second step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is reacted with decanoyl chloride to form 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene.
Propriétés
Numéro CAS |
120103-03-9 |
|---|---|
Nom du produit |
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene |
Formule moléculaire |
C27H36N2O3 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |
InChI |
InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |
Clé InChI |
NRZWTVDAZMMIMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Synonymes |
[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
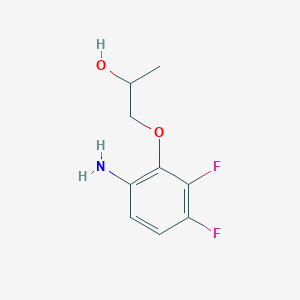
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
